Cas no 2228311-65-5 (1-(3-chlorophenyl)-2,2-difluorocyclopropylmethanamine)

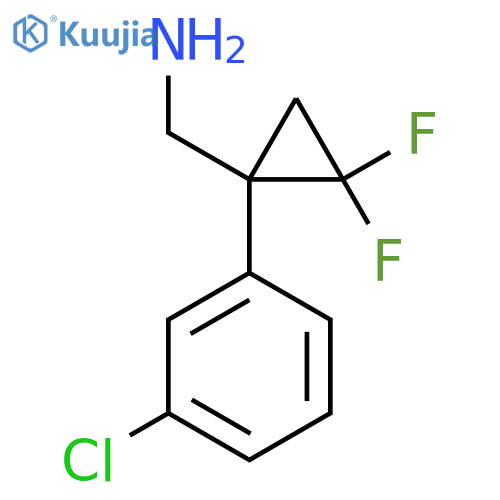

2228311-65-5 structure

商品名:1-(3-chlorophenyl)-2,2-difluorocyclopropylmethanamine

1-(3-chlorophenyl)-2,2-difluorocyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(3-chlorophenyl)-2,2-difluorocyclopropylmethanamine

- [1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine

- EN300-1972762

- 2228311-65-5

-

- インチ: 1S/C10H10ClF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5-6,14H2

- InChIKey: VALUTOYRPYZIKR-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)C1(CN)CC1(F)F

計算された属性

- せいみつぶんしりょう: 217.0469833g/mol

- どういたいしつりょう: 217.0469833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 26Ų

1-(3-chlorophenyl)-2,2-difluorocyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1972762-5.0g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1972762-1.0g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1972762-0.25g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 0.25g |

$1235.0 | 2023-09-16 | ||

| Enamine | EN300-1972762-0.05g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 0.05g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1972762-5g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 5g |

$3894.0 | 2023-09-16 | ||

| Enamine | EN300-1972762-1g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 1g |

$1343.0 | 2023-09-16 | ||

| Enamine | EN300-1972762-10.0g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1972762-2.5g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1972762-0.1g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 0.1g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1972762-0.5g |

[1-(3-chlorophenyl)-2,2-difluorocyclopropyl]methanamine |

2228311-65-5 | 0.5g |

$1289.0 | 2023-09-16 |

1-(3-chlorophenyl)-2,2-difluorocyclopropylmethanamine 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

2228311-65-5 (1-(3-chlorophenyl)-2,2-difluorocyclopropylmethanamine) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量